
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine
説明
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine, abbreviated as TMDPM, is an organic compound belonging to the class of boron-containing heterocycles. It is a versatile compound with a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of various compounds. It is also used as a catalyst for the production of polymers, as a ligand for metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
科学的研究の応用
Morpholine Derivatives in Chemical and Pharmacological Research
- Morpholine and its derivatives have been explored extensively for their diverse pharmacological activities. These compounds, including those with a morpholine ring, are developed for various pharmacological applications due to their broad spectrum of activities. The chemical design and synthesis of morpholine derivatives have led to compounds with significant interest in biochemistry and pharmacology, indicating a potential area of application for compounds with similar structures, such as 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (M. Asif & M. Imran, 2019).
Boron-Containing Compounds in Organic Electronics
- Boron-doped materials, particularly those involving boron-containing organic compounds, have emerged as promising materials for organic electronics. The structural design and synthesis of such materials have been central to developments in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This suggests potential research applications for boron-containing compounds in the development of new organic semiconductor materials (B. Squeo & M. Pasini, 2020).
Toxicity and Environmental Impact Studies
- The environmental impact and toxicity of compounds, including those related to phenoxy herbicides and other chemically active agents, have been the subject of extensive research. Studies focusing on the sorption, degradation, and ecological effects of these compounds provide valuable insights into the environmental considerations that may be relevant for the handling and application of this compound (D. Werner, J. Garratt, & G. Pigott, 2012).
Potential for Antioxidant and Anticancer Research
- The exploration of natural compounds for their antioxidant and anticancer properties has highlighted the importance of structural diversity in bioactive molecules. Studies on various natural compounds, including polyphenols and flavonoids, underline the potential of chemically diverse compounds in biomedical research, suggesting avenues for the investigation of this compound in similar contexts (I. Munteanu & C. Apetrei, 2021).
作用機序
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are fundamental in many biochemical pathways and processes .
Pharmacokinetics
The compound is a solid at room temperature and is stable under normal conditions . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature and should be stored in an inert gas . It should also avoid contact with strong oxidizing agents and acids to prevent hazardous reactions . The compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can also be influenced by the choice of catalyst and reaction conditions .
特性
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-15(6-8-16)9-10-20-11-13-21-14-12-20/h5-8H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUDBLEQZQAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403317 | |
| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-81-0 | |
| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


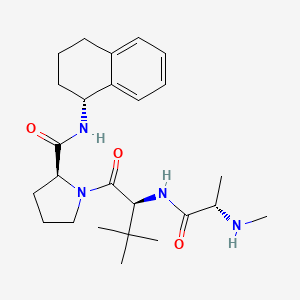


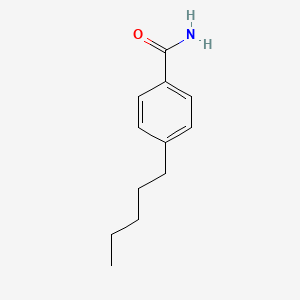

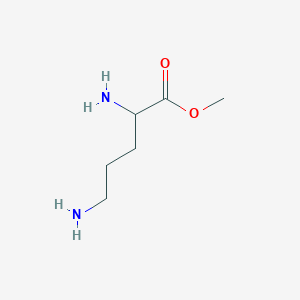
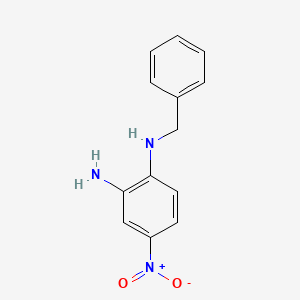
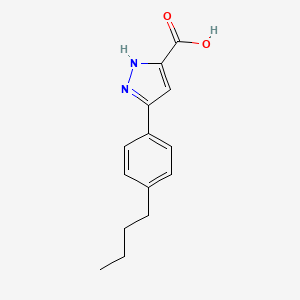

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
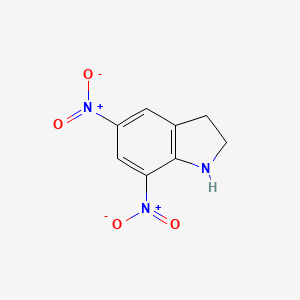
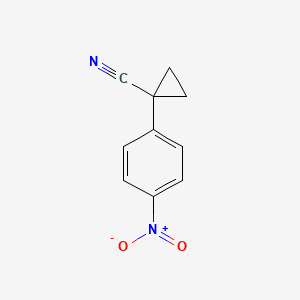
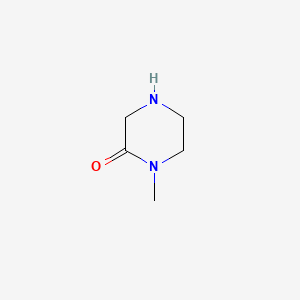
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)
